Tétrachlorvinphos

Vue d'ensemble

Description

Il est largement utilisé pour contrôler les parasites qui infestent le bétail, tels que les mouches, les poux et la gale chez les porcs . Ce composé est connu pour ses propriétés à action rapide et relativement sûres, ce qui en fait un choix populaire dans les applications agricoles et vétérinaires .

Mécanisme D'action

Target of Action

Tetrachlorvinphos (TCVP) is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

TCVP acts as an inhibitor of AChE and ChE . By inhibiting these enzymes, TCVP prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by TCVP is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, TCVP disrupts this pathway, leading to overstimulation of the neurons .

Pharmacokinetics

The intake of TCVP can occur through dermal contact, inhalation, and oral ingestion . Once inside the body, TCVP is transported to the liver through the hepatic portal system, where it undergoes various transformations . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations, which is essential for the full toxic effects of TCVP .

Result of Action

The result of TCVP’s action is neurotoxicity, characterized by symptoms such as increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It is also a positive animal carcinogen .

Action Environment

The action of TCVP can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of TCVP . It is slowly hydrolyzed in neutral and aqueous acidic media but is rapidly hydrolyzed in alkaline media . Furthermore, the EPA has proposed mitigation measures to reduce human and environmental exposure to TCVP .

Applications De Recherche Scientifique

Stirofos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Employed in studies on the effects of organophosphates on biological systems, particularly in understanding enzyme inhibition.

Medicine: Investigated for its potential use in treating parasitic infections in animals.

Industry: Utilized in the development of new insecticides and pest control strategies

Analyse Biochimique

Biochemical Properties

Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of Tetrachlorvinphos .

Cellular Effects

Exposure to Tetrachlorvinphos can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that Tetrachlorvinphos has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .

Molecular Mechanism

The molecular mechanism of Tetrachlorvinphos involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, Tetrachlorvinphos causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

The effects of Tetrachlorvinphos can change over time in laboratory settings. Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of Tetrachlorvinphos may vary depending on the pH of the environment.

Dosage Effects in Animal Models

The effects of Tetrachlorvinphos can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Tetrachlorvinphos is an organophosphate insecticide with low toxicity on mammals .

Metabolic Pathways

Tetrachlorvinphos undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that Tetrachlorvinphos localizes to synapses, where cholinesterase is found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Stirofos est synthétisé par une série de réactions chimiques impliquant la chloration et la phosphorylation. La principale voie de synthèse implique la chloration d'un composé phénylique suivie d'une phosphorylation pour introduire le groupe phosphate . Les conditions de réaction nécessitent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de Stirofos implique des réacteurs chimiques à grande échelle où les réactions de chloration et de phosphorylation sont effectuées dans des conditions contrôlées. Le processus est optimisé pour maximiser le rendement et la pureté tout en minimisant la production de sous-produits indésirables .

Analyse Des Réactions Chimiques

Types de réactions

Le Stirofos subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Stirofos peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le Stirofos en dérivés moins chlorés.

Substitution : Le Stirofos peut subir des réactions de substitution où un ou plusieurs atomes de chlore sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de phénols chlorés, tandis que la réduction peut produire des organophosphates moins chlorés .

Applications de la recherche scientifique

Le Stirofos a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des organophosphates et les mécanismes réactionnels.

Biologie : Employé dans des études sur les effets des organophosphates sur les systèmes biologiques, en particulier pour comprendre l'inhibition enzymatique.

Médecine : Investigated for its potential use in treating parasitic infections in animals.

Industrie : Utilisé dans le développement de nouveaux insecticides et de stratégies de lutte antiparasitaire

Mécanisme d'action

Le Stirofos exerce ses effets en inhibant l'enzyme acétylcholinestérase, qui est cruciale pour la dégradation du neurotransmetteur acétylcholine. En inhibant cette enzyme, le Stirofos provoque une accumulation d'acétylcholine aux synapses nerveuses, entraînant une transmission continue du signal nerveux et finalement la paralysie du parasite . Les cibles moléculaires impliquées dans ce mécanisme incluent les enzymes cholinestérases, qui sont essentielles pour la fonction nerveuse normale .

Comparaison Avec Des Composés Similaires

Le Stirofos est comparé à d'autres insecticides organophosphorés tels que le dichlorvos et le malathion. Bien que tous ces composés inhibent l'acétylcholinestérase, le Stirofos est unique en sa faible toxicité relative pour les mammifères et son efficacité contre un large éventail de parasites . Des composés similaires comprennent :

Dichlorvos : Un autre insecticide organophosphoré avec un mécanisme d'action similaire mais une toxicité plus élevée pour les mammifères.

Le Stirofos se distingue par son équilibre entre efficacité et sécurité, ce qui en fait un choix privilégié dans de nombreuses applications de lutte antiparasitaire .

Propriétés

Numéro CAS |

22248-79-9 |

|---|---|

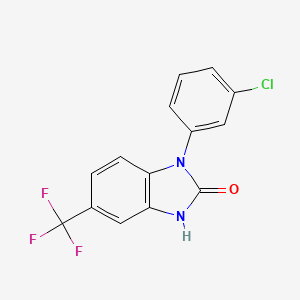

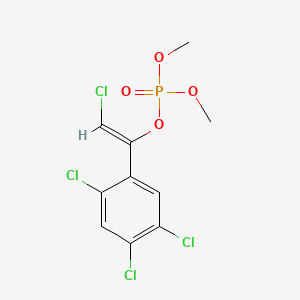

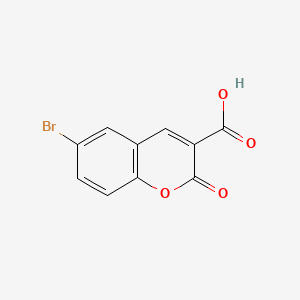

Formule moléculaire |

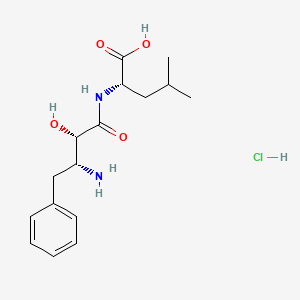

C10H9Cl4O4P |

Poids moléculaire |

366.0 g/mol |

Nom IUPAC |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

Clé InChI |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES isomérique |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES canonique |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Apparence |

Solid powder |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

Densité |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Key on ui other cas no. |

22248-79-9 961-11-5 |

Description physique |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

Solubilité |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Gardona Rabon Stirofos Tetrachlorvinphos |

Pression de vapeur |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tetrachlorvinphos?

A1: Tetrachlorvinphos (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []

Q2: Are there any downstream effects beyond AChE inhibition?

A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []

Q3: Does TCVP affect different species in the same way?

A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.

Q4: What is the molecular formula and weight of Tetrachlorvinphos?

A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]

Q5: Is there any spectroscopic data available for Tetrachlorvinphos?

A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.

Q6: How stable is Tetrachlorvinphos in different formulations?

A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []

Q7: Is there information available on Tetrachlorvinphos compatibility with other materials?

A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.

Q8: How stable is Tetrachlorvinphos under different environmental conditions?

A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []

Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?

A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.

Q10: What are the regulatory implications of using Tetrachlorvinphos?

A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []

Q11: Are there specific safety measures recommended when handling Tetrachlorvinphos?

A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]

Q12: How is Tetrachlorvinphos absorbed and distributed in the body?

A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []

Q13: What are the metabolic pathways involved in Tetrachlorvinphos breakdown?

A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.

Q14: How is Tetrachlorvinphos's efficacy evaluated?

A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.

Q15: Are there specific cell-based assays used to study Tetrachlorvinphos's effects?

A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.

Q16: What are the known mechanisms of resistance to Tetrachlorvinphos in insects?

A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]

Q17: Is there evidence of cross-resistance between Tetrachlorvinphos and other insecticides?

A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.

Q18: What are the toxicological effects of Tetrachlorvinphos in mammals?

A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]

Q19: Are there any long-term health risks associated with Tetrachlorvinphos exposure?

A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.

Q20: What analytical techniques are used to detect and quantify Tetrachlorvinphos?

A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.

Q21: How are analytical methods for Tetrachlorvinphos validated?

A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]

Q22: What is the environmental fate of Tetrachlorvinphos?

A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []

Q23: What are the potential ecotoxicological effects of Tetrachlorvinphos?

A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.

Q24: Are there any alternatives to using Tetrachlorvinphos for pest control?

A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

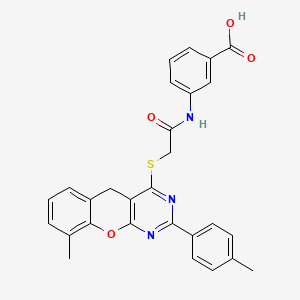

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

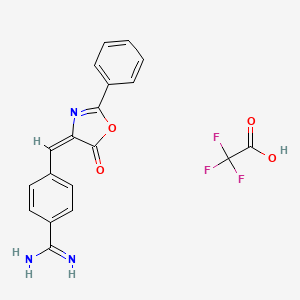

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)